molecular formula C16H16Cl2N4O4 B11938554 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol CAS No. 63467-07-2

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

Cat. No.: B11938554
CAS No.: 63467-07-2
M. Wt: 399.2 g/mol
InChI Key: QODYUYUFBSECEG-UHFFFAOYSA-N
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Description

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is a complex organic compound known for its distinctive chemical structure and properties. It is often used in various industrial applications, particularly as a dye and colorant. The compound is characterized by the presence of azo and nitro groups, which contribute to its vibrant color and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol typically involves the diazotization of 2,6-dichloro-4-nitroaniline followed by coupling with 4-aminophenol. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazonium salt. This intermediate is then reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide, to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules. The azo and nitro groups play a crucial role in its reactivity, allowing it to form stable complexes with proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, vibrant color, and reactivity make it particularly valuable in various applications .

Properties

CAS No.

63467-07-2

Molecular Formula

C16H16Cl2N4O4

Molecular Weight

399.2 g/mol

IUPAC Name

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol

InChI

InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2

InChI Key

QODYUYUFBSECEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO

Origin of Product

United States

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